2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol
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Overview
Description
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol typically involves the reaction of 5-chloropyrimidine with 4-hydroxyphenylethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]acetone.
Reduction: Dihydro-2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol.
Substitution: 2-[4-(5-aminopyrimidin-2-yl)oxyphenyl]ethanol or 2-[4-(5-thiopyrimidin-2-yl)oxyphenyl]ethanol.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog with similar reactivity but lacking the oxyphenyl group.
4-(5-chloropyrimidin-2-yl)phenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring instead of an ethanol moiety.
Uniqueness
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is unique due to the presence of both the pyrimidine ring and the oxyphenyl ethanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-7-14-12(15-8-10)17-11-3-1-9(2-4-11)5-6-16/h1-4,7-8,16H,5-6H2 |
InChI Key |
POASYXRUFIZULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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